molecular formula C18H21NO5 B4018690 4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B4018690
M. Wt: 331.4 g/mol
InChI Key: PMAIISAAALKIDD-UHFFFAOYSA-N
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Description

4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is a spiro compound characterized by a unique structure where a spiro carbon connects two rings. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties . The presence of a nitrophenyl group and an oxaspiro ring makes it a compound of interest in various chemical and biological studies.

Properties

IUPAC Name

4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-17(2)15(20)18(10-6-3-7-11-18)14(24-16(17)21)12-8-4-5-9-13(12)19(22)23/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAIISAAALKIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable nitrophenyl derivative, the reaction proceeds through a series of steps involving cyclization, oxidation, and spiro formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and halogenated derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spiro structure provides stability and rigidity to the molecule. These interactions can affect various biological pathways, making the compound a subject of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to its combination of a spiro structure and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 2
4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione

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